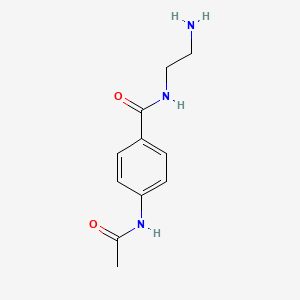
4-(acetylamino)-{N}-(2-aminoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-{N}-(2-aminoethyl)benzamide is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
4-(acetylamino)-N-(2-aminoethyl)benzamide, also known as CI-994 or N-acetyldinaline, exhibits properties of a histone deacetylase (HDAC) inhibitor. It induces histone hyperacetylation in cells, a mechanism that is crucial in its antitumor activity. This compound has shown to inhibit HDAC-1 and HDAC-2, leading to histone H3 hyperacetylation in HCT-8 colon carcinoma cells (Kraker et al., 2003).
Antitumor Activity
CI-994 has been identified for its significant antitumor activity. It has the ability to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis. The compound has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Properties
The compound has been studied in the context of anticonvulsant activity. It is a metabolite of the anticonvulsant drug Ameltolide and has shown potential in this area. Efforts to limit its metabolic inactivation led to the synthesis of analogues with anticonvulsant activities (Afolabi & Okolie, 2013).
Pharmacokinetics Studies
Research has also focused on the metabolism, disposition, and pharmacokinetics of this compound in rats. Studies have explored its metabolic pathways, identifying major routes of metabolism and excretion (Potts et al., 1989).
Chemical Synthesis Applications
This compound has been utilized in the synthesis of novel chemical derivatives. For example, its use in the synthesis of α-ketoamide derivatives and benzoyl amino acid ester derivatives highlights its versatility in chemical synthesis (El‐Faham et al., 2013).
Dopamine Receptor Imaging
It has applications in the development of brain dopamine receptor imaging agents. Substituted benzamides, including compounds with acetylamino groups, have been synthesized for this purpose (Chang et al., 1992).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be explored as a new synthetic reagent .
Propriétés
IUPAC Name |
4-acetamido-N-(2-aminoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)14-10-4-2-9(3-5-10)11(16)13-7-6-12/h2-5H,6-7,12H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQFHNSBKDXJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
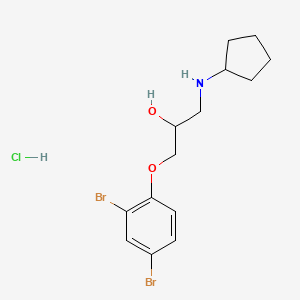

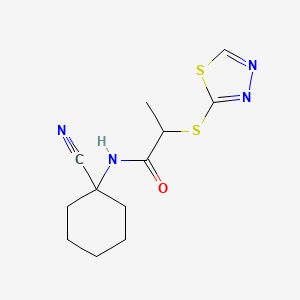
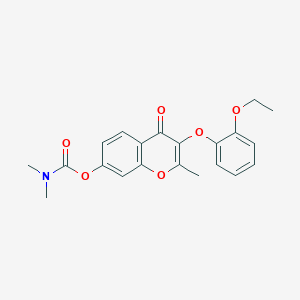
![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)
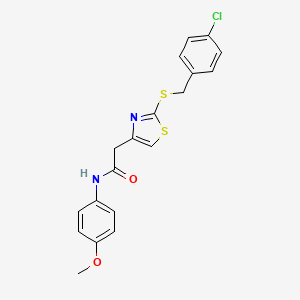
![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)
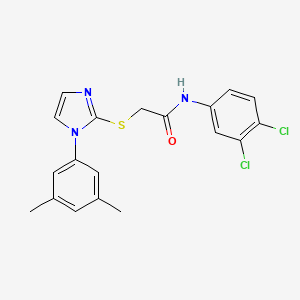
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)
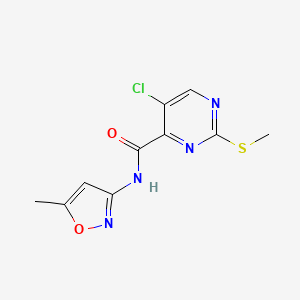

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)
![1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3005087.png)
